15-OxoEicosatetraenoic Acid is a significant metabolite derived from arachidonic acid, primarily associated with inflammatory processes and cellular signaling. This compound is classified as an oxidized fatty acid and is part of the eicosanoid family, which plays crucial roles in various physiological and pathological conditions, including inflammation and cardiovascular diseases.
The synthesis of 15-OxoEicosatetraenoic Acid involves several enzymatic steps:
The synthesis can be monitored using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which allows for the separation and quantification of the various intermediates and final products in the reaction pathway .
The molecular formula for 15-OxoEicosatetraenoic Acid is C20H30O3. Its structure features a long hydrocarbon chain typical of fatty acids, with specific functional groups that include a ketone at the 15th carbon position.
15-OxoEicosatetraenoic Acid participates in various biochemical reactions:
Quantitative analysis of these reactions can be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides sensitivity and specificity for detecting low concentrations of eicosanoids in biological samples .
The mechanism of action for 15-OxoEicosatetraenoic Acid involves its role as a signaling molecule in inflammation:
Studies have shown that elevated levels of 15-OxoEicosatetraenoic Acid correlate with increased inflammatory markers in various disease states, suggesting its potential role as a biomarker for inflammation .
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for characterizing the compound's stability and reactivity under different conditions .
15-OxoEicosatetraenoic Acid has several applications in scientific research:
15-Hydroxyprostaglandin Dehydrogenase (15-Hydroxyprostaglandin Dehydrogenase) is the primary enzyme responsible for the NAD⁺-dependent oxidation of 15-Hydroxyeicosatetraenoic Acid (15-Hydroxyeicosatetraenoic Acid) to form 15-Oxo-Eicosatetraenoic Acid (15-Oxo-Eicosatetraenoic Acid). This short-chain dehydrogenase/reductase family member catalyzes the rate-limiting step in prostaglandin inactivation but also generates bioactive electrophilic lipids like 15-Oxo-Eicosatetraenoic Acid [1] [2]. The enzyme operates via a hydride transfer mechanism: NAD⁺ accepts a hydride ion from the 15-hydroxyl group of 15-Hydroxyeicosatetraenoic Acid, converting it to a ketone while generating NADH [1]. Structural analyses reveal that 15-Hydroxyprostaglandin Dehydrogenase possesses a dynamic "lid domain" (stabilized by residues Phenylalanine¹⁸⁵ and Tyrosine²¹⁷) that undergoes substrate-induced closure to encapsulate the substrate within its catalytic pocket, enabling sub-nanomolar binding affinity [2].
15-Hydroxyprostaglandin Dehydrogenase is constitutively expressed in mammalian tissues, with highest activity observed in lung, kidney, and placenta [1] . Its expression is often downregulated in inflammatory and tumor microenvironments, leading to reduced 15-Oxo-Eicosatetraenoic Acid production and consequently diminished anti-inflammatory signaling . This downregulation creates a reciprocal relationship with cyclooxygenase-2, which becomes upregulated in these contexts .
Table 1: Tissue Distribution of 15-Hydroxyprostaglandin Dehydrogenase Activity
| Tissue | Relative Activity | Primary Substrates |
|---|---|---|
| Lung | High | Prostaglandin E₂, 15-Hydroxyeicosatetraenoic Acid |
| Kidney | High | Prostaglandin E₂, Lipoxins |
| Placenta | High | Prostaglandin E₂, 15-Hydroxyeicosatetraenoic Acid |
| Colon | Moderate | Prostaglandin E₂ |
| Liver | Low-Moderate | Prostaglandin E₂ |
15-Hydroxyprostaglandin Dehydrogenase exhibits broad substrate specificity but demonstrates highest catalytic efficiency toward 15-Hydroxyeicosatetraenoic Acid among eicosanoid substrates. Kinetic studies indicate a Km of ~1-5 μM for 15-Hydroxyeicosatetraenoic Acid, compared to 10-20 μM for Prostaglandin E₂ [1] [5]. The enzyme requires the 15(S)-stereoisomer of Hydroxyeicosatetraenoic Acid for optimal activity and cannot efficiently metabolize the 15(R)-isomer [5]. Structural insights from cryo-EM demonstrate that catalytic residues Serine¹³⁸ and Tyrosine¹⁵¹ form hydrogen bonds with the substrate's hydroxyl group, while hydrophobic pockets accommodate the aliphatic chain [2]. This precise positioning facilitates stereospecific hydride transfer.
The oxidation product, 15-Oxo-Eicosatetraenoic Acid, contains an α,β-unsaturated carbonyl group that confers electrophilicity, enabling it to form Michael adducts with nucleophilic cysteines in regulatory proteins [1]. This reactivity distinguishes it from its precursor 15-Hydroxyeicosatetraenoic Acid and underlies its signaling functions. Cellular studies confirm that inhibiting Glutathione S-transferases with Ethacrynic Acid increases 15-Oxo-Eicosatetraenoic Acid bioavailability by reducing Glutathione adduct formation [1].
15-Oxo-Eicosatetraenoic Acid biosynthesis frequently involves cooperative metabolism between multiple cell types in inflammatory foci—a process termed transcellular biosynthesis. Macrophages and monocytes expressing 15-Lipoxygenase-1 produce 15-Hydroxyeicosatetraenoic Acid, which is released into the extracellular milieu and subsequently oxidized by 15-Hydroxyprostaglandin Dehydrogenase expressed in neighboring cells [5] [10]. This metabolic cooperation amplifies 15-Oxo-Eicosatetraenoic Acid production beyond the capacity of individual cell types.
Human eosinophils demonstrate particularly efficient 15-Oxo-Eicosatetraenoic Acid generation due to their co-expression of 15-Lipoxygenase-1 and 15-Hydroxyprostaglandin Dehydrogenase [10]. In neutrophil-eosinophil interactions, neutrophil-derived arachidonic acid can be metabolized to 15-Oxo-Eicosatetraenoic Acid by eosinophils within minutes [10]. Similarly, endothelial cells expressing 15-Hydroxyprostaglandin Dehydrogenase can metabolize macrophage-derived 15-Hydroxyeicosatetraenoic Acid [5]. This crosstalk is enhanced by cytokine signaling; Interleukin-4 upregulates 15-Lipoxygenase-1 expression, while Transforming Growth Factor-β induces 15-Hydroxyprostaglandin Dehydrogenase [5].
Table 2: Transcellular Biosynthesis Partnerships for 15-OxoETE Production
| 15-Hydroxyeicosatetraenoic Acid Producer Cell | 15-Oxo-Eicosatetraenoic Acid Generator Cell | Inflammatory Context |
|---|---|---|
| Macrophage (15-Lipoxygenase-1⁺) | Eosinophil (15-Hydroxyprostaglandin Dehydrogenase⁺) | Asthma, Allergy |
| Neutrophil (15-Lipoxygenase-2⁺) | Endothelial cell (15-Hydroxyprostaglandin Dehydrogenase⁺) | Vascular Inflammation |
| Epithelial cell (Cyclooxygenase-2⁺) | Stromal fibroblast (15-Hydroxyprostaglandin Dehydrogenase⁺) | Tumor Microenvironment |
| Mast cell (15-Lipoxygenase-1⁺) | Monocyte (15-Hydroxyprostaglandin Dehydrogenase⁺) | Immediate Hypersensitivity |
While eukaryotic 15-Oxo-Eicosatetraenoic Acid biosynthesis occurs through distributed enzymatic pathways, studies of bacterial metabolic gene clusters provide insights into potential engineering strategies. Though no native prokaryotic gene clusters directly producing 15-Oxo-Eicosatetraenoic Acid have been identified, modular polyketide synthase systems in Streptomyces species demonstrate capacity for synthesizing structurally similar unsaturated ketone-containing lipids [7]. These clusters typically encode multi-domain enzymes including ketosynthases, acyltransferases, dehydratases, and enoylreductases that collaboratively assemble complex lipid scaffolds [7].
Synthetic biology approaches are exploring the creation of engineered gene clusters for 15-Oxo-Eicosatetraenoic Acid analog production. Key strategies include:
These approaches face challenges including maintaining redox cofactor balance (NAD⁺ regeneration) and preventing shunt product formation. However, successful production of 15-oxo analogs of docosapentaenoic acid in engineered Yarrowia lipolytica strains demonstrates feasibility [7]. The resulting structural analogs show potential as more stable or potent alternatives to natural 15-Oxo-Eicosatetraenoic Acid for research applications.
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